molecular formula C9H7NO2S B2551775 Methyl thieno[3,2-C]pyridine-4-carboxylate CAS No. 1140239-89-9

Methyl thieno[3,2-C]pyridine-4-carboxylate

Cat. No.: B2551775
CAS No.: 1140239-89-9
M. Wt: 193.22
InChI Key: NMSKZJTWWOFBSY-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-c]pyridine-4-carboxylate (CAS 1140239-89-9) is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . It belongs to the class of thienopyridine derivatives, which are fused heterocyclic systems consisting of a thiophene ring and a pyridine ring. These structures are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. Thieno[3,2-c]pyridine derivatives have been identified as a key structural motif in compounds with significant research value. Scientific investigations, particularly in patent literature, have highlighted that this core structure is found in compounds that function as potassium channel inhibitors . Specifically, derivatives based on this scaffold have been designed to inhibit voltage-gated potassium channels, such as Kv1.3 and Kv1.5 . This mechanism is under investigation for potential applications in several research areas, including autoimmune diseases (such as multiple sclerosis and rheumatoid arthritis), atrial fibrillation , and type-2 diabetes mellitus . Furthermore, various substituted thienopyridines are being explored in oncology research for their antitumor potential. For instance, structurally related methyl thieno[3,2-b]pyridine-2-carboxylate derivatives have demonstrated promising growth inhibitory effects in vitro against triple-negative breast cancer (TNBC) cell lines, highlighting the interest in this chemical space for developing new anticancer agents . As such, this compound serves as a versatile chemical building block or synthetic intermediate for the discovery and development of novel bioactive molecules in pharmaceutical and agricultural research. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSKZJTWWOFBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Thieno 3,2 C Pyridine 4 Carboxylate and Its Analogues

Established Synthetic Routes to the Thieno[3,2-C]pyridine (B143518) Core

The construction of the bicyclic thieno[3,2-c]pyridine system can be approached from two primary directions: by building the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or by forming the pyridine ring from a thiophene starting material.

Cyclization Approaches Based on Pyridine Derivatives

The synthesis of thienopyridines, including the [3,2-c] isomer, can be achieved by starting with functionalized pyridine derivatives. A common strategy involves the use of 2-chloropyridine-3-carbonitriles as precursors. These compounds can undergo reaction with sulfur nucleophiles, followed by cyclization to form the thiophene ring. For instance, the reaction of 2-chloro-3-cyanopyridines with a thioglycolic acid derivative can lead to the formation of a thieno[2,3-b]pyridine (B153569) system, and similar principles can be applied to target other isomers. This approach is advantageous as it allows for the introduction of various substituents onto the pyridine ring at an early stage.

A notable example involves the reaction of 2-chloro-3-cyanopyridines with thioglycolic acid derivatives in the presence of a base. The initial nucleophilic substitution of the chlorine atom is followed by an intramolecular Thorpe-Ziegler cyclization to construct the fused thiophene ring. The specific substitution pattern on the starting pyridine will dictate the final arrangement of the thieno[3,2-c]pyridine core.

Cyclization Approaches Based on Thiophene Derivatives

An alternative and widely used approach to the thieno[3,2-c]pyridine skeleton begins with a substituted thiophene. This strategy involves the construction of the pyridine ring onto the thiophene core. A key advantage of this method is the ready availability of a wide variety of substituted thiophenes.

One established method utilizes 3-thienaldehyde as a starting material. google.com The process involves reacting 3-thienaldehyde with an aminoacetaldehyde acetal (B89532) to form a Schiff base. Subsequent reduction of the imine and cyclization under acidic conditions yields the thieno[3,2-c]pyridine core. google.com This synthetic route is outlined in the table below:

StepReactantsConditionsProduct
13-Thienaldehyde, Aminoacetaldehyde dimethyl acetalBenzene, refluxSchiff base
2Schiff base from Step 1Reduction (e.g., NaBH4)N-(3-thienylmethyl)aminoacetaldehyde dimethyl acetal
3Product from Step 2Strong mineral acid (e.g., HCl)Thieno[3,2-c]pyridine

Another variation of this approach starts from 2-acetylthiophene. A three-step, metal-free method has been developed that proceeds through a one-pot triazolization reaction, followed by a Pomeranz-Fritsch type cyclization, and finally a denitrogenative transformation to afford the thieno[2,3-c]pyridine (B153571) scaffold. nih.gov While this example leads to a different isomer, the underlying principle of building the pyridine ring from a thiophene precursor is a versatile strategy.

One-Pot and Stepwise Synthesis Strategies for Thieno[3,2-C]pyridinones

Thieno[3,2-c]pyridinones are important intermediates and target molecules in their own right. Synthetic methodologies have been developed to access this class of compounds through both one-pot and stepwise procedures.

A versatile synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates has been achieved through the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303). This transformation can be performed in a one-pot fashion or as a stepwise process. In the stepwise approach, the initial reaction of the pyran-2-one derivative with methyl mercaptoacetate yields a functionalized thieno[3,2-c]pyran-4-one intermediate. This intermediate is then treated with hydrazine hydrate to afford the desired thieno[3,2-c]pyridin-4-one.

The reaction conditions for the one-pot synthesis of various N-aminothieno[3,2-c]pyridin-4-ones are summarized in the following table:

EntryArProductYield (%)
1C6H55-Amino-3-(phenyl)-N-amino-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxamide85
24-ClC6H45-Amino-3-(4-chlorophenyl)-N-amino-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxamide88
34-MeOC6H45-Amino-3-(4-methoxyphenyl)-N-amino-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxamide90
44-MeC6H45-Amino-3-(4-methylphenyl)-N-amino-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxamide87

An analogous strategy involves the condensation and subsequent cyclization of functionalized thiophenes to produce thieno[3,2-c]pyridinones. In this approach, a suitably substituted thiophene, often containing an amino and a carboxylate or cyano group, is reacted with a reagent that provides the remaining atoms for the pyridine ring. For example, the condensation of a 3-aminothiophene-2-carboxylate with a 1,3-dicarbonyl compound, followed by cyclization, can lead to the formation of the thieno[3,2-c]pyridinone ring system. The choice of the specific thiophene precursor and the cyclizing agent allows for the introduction of various substituents on both the thiophene and pyridine rings.

Targeted Synthesis of Methyl Thieno[3,2-C]pyridine-4-carboxylate and Related Carboxylates

The synthesis of specific carboxylate derivatives of the thieno[3,2-c]pyridine core is often a key objective for the development of new pharmaceutical agents. While a direct, targeted synthesis of this compound is not extensively documented in readily available literature, the synthesis of closely related compounds provides valuable insights into potential synthetic routes.

For instance, the synthesis of methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate has been reported. google.com This synthesis involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with methyl 2-chloro-o-chlorophenylacetate in the presence of potassium carbonate. google.com Although this example yields a tetrahydro derivative with a different ester functionality, it demonstrates a feasible approach for introducing a methyl carboxylate-containing side chain onto the nitrogen atom of the pyridine ring.

Furthermore, the synthesis of 3-methylthieno[3,2-c]pyridine-4-carboxylic acid has been reported, which could serve as a direct precursor to the target methyl ester via standard esterification procedures. bldpharm.com A potential synthetic route to the target molecule could involve the preparation of 3-bromo-4-chloro-thieno[3,2-c]pyridine. google.com This intermediate could then undergo a series of reactions, such as a metal-catalyzed carbonylation or a Grignard reaction followed by carboxylation and esterification, to introduce the methyl carboxylate group at the 4-position.

The synthesis of the isomeric methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has also been described, which involves a Suzuki-Miyaura cross-coupling reaction of a bromo-substituted thieno[3,2-b]pyridine (B153574) precursor. mdpi.com This highlights the utility of cross-coupling reactions in the functionalization of thienopyridine systems, a strategy that could potentially be adapted for the synthesis of this compound.

The table below summarizes the synthesis of some related carboxylate derivatives:

Starting MaterialReagentsProductReference
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineMethyl 2-chloro-o-chlorophenylacetate, K2CO3Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate google.com
3-Bromo-thieno[3,2-b]pyridine-2-carboxylate(Hetero)aryl boronic acids/esters, Pd catalystMethyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com
3-Bromo-5H-thieno[3,2-c]pyridine-4-onePOCl33-Bromo-4-chloro-thieno[3,2-c]pyridine google.com

Esterification and Carboxylate Group Introduction in Thieno[3,2-c]pyridine Systems

The introduction of a carboxylate group and subsequent esterification are crucial steps in the synthesis of the target compound. One common strategy involves the synthesis of a carboxylic acid precursor followed by esterification. For instance, in the case of the related tetrahydrothieno[3,2-c]pyridine derivatives, esterification of the corresponding carboxylic acid can be achieved using standard methods. A patent describes the esterification of α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chloro-phenylacetic acid using n-butanol in the presence of an acid catalyst or thionyl chloride to yield the corresponding ester. google.com

Another approach involves the direct introduction of the methyl ester group. This can be accomplished through the condensation of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with an appropriate α-halophenylacetate, such as methyl 2-chloro-o-chlorophenylacetate, in the presence of a base like potassium carbonate. google.com

While these methods are established for the tetrahydro derivatives, the introduction of a carboxylate group onto the fully aromatized thieno[3,2-c]pyridine ring system can be more challenging. Strategies such as lithiation of the thieno[3,2-c]pyridine core followed by quenching with a carboxylating agent like methyl chloroformate, or a Grignard reaction, could be potential routes, although specific examples for the 4-position are not extensively documented in the readily available literature.

Multi-Step Organic Synthesis Techniques for Tetrahydro Derivatives

Multi-step synthesis is a cornerstone for constructing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, which can then be a precursor to the fully aromatized target compound. A common approach begins with 2-thiophene ethylamine (B1201723), which undergoes a cyclization reaction with formaldehyde (B43269) to form the tetrahydrothieno[3,2-c]pyridine ring. nih.gov

A detailed multi-step synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride has been reported, which involves the initial formation of an imine from 2-thiophene ethylamine and formaldehyde, followed by cyclization and salt formation using ethanolic hydrogen chloride. nih.gov This tetrahydro derivative serves as a key intermediate for further functionalization.

For the synthesis of carboxylated tetrahydro derivatives, a route to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has been outlined, which involves the hydrolysis of a diethyl ester precursor. nih.gov Although this example is for the 2-position, similar principles could be applied to synthesize the 4-carboxylate isomer. The synthesis of the fully aromatic this compound would likely involve an additional aromatization step from its tetrahydro precursor, for which dehydrogenation methods using catalysts like palladium on carbon (Pd/C) have been described for related systems. mdpi.com

Table 1: Key Intermediates and Reagents in the Synthesis of Tetrahydrothieno[3,2-c]pyridine Derivatives

Starting MaterialReagentsIntermediate/ProductReference
2-Thiophene ethylamineFormaldehyde, Dichloroethane, Ethanolic HCl4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride nih.gov
6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl esterAqueous KOH, Ethanol (B145695)4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid nih.gov
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineMethyl 2-chloro-o-chlorophenylacetate, Potassium carbonateMethyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate google.com

Advanced and Metal-Free Synthetic Methodologies for Thienopyridine Scaffolds

In addition to traditional synthetic methods, advanced and more efficient strategies have been developed for the construction and functionalization of thienopyridine scaffolds. These include metal-free reactions and various catalytic cross-coupling reactions.

1,2,3-Triazole-Mediated Denitrogenative Transformation Reactions

A novel, metal-free approach for the synthesis of thienopyridine derivatives involves the use of 1,2,3-triazoles as key intermediates. This method has been successfully applied to the synthesis of thieno[2,3-c]pyridine derivatives, an isomer of the target compound. nih.gov The process typically involves a three-step sequence starting with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a fused 1,2,3-triazole. The final step is an acid-mediated denitrogenative transformation that yields the thienopyridine scaffold. nih.gov This strategy offers the advantage of mild reaction conditions and avoids the use of metal catalysts. While this specific methodology has been detailed for the thieno[2,3-c] isomer, its principles could potentially be adapted for the synthesis of the thieno[3,2-c] scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira) for Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the functionalization of heterocyclic compounds, including thienopyridines. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the thienopyridine core.

For instance, the Suzuki-Miyaura cross-coupling has been employed in the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com In this case, a bromo-substituted thienopyridine carboxylate is coupled with various (hetero)aryl boronic acids or their derivatives in the presence of a palladium catalyst. mdpi.com Although this example pertains to the thieno[3,2-b] isomer and functionalization at the 3-position, it demonstrates the feasibility of using palladium catalysis to modify thienopyridine carboxylates. A similar strategy could be envisioned for the functionalization of a suitably substituted this compound.

Table 2: Examples of Palladium-Catalyzed Functionalization of Thienopyridine Derivatives

Thienopyridine SubstrateCoupling PartnerCatalyst SystemProductReference
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate(Hetero)aryl boronic acids/estersPd(dppf)Cl₂Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com

Copper-Catalyzed Intramolecular N-Arylation Reactions

Copper-catalyzed N-arylation reactions provide an effective method for the formation of N-aryl bonds and can be applied to the synthesis of fused heterocyclic systems. Intramolecular versions of this reaction are particularly useful for constructing ring systems adjacent to a nitrogen-containing heterocycle. While specific examples of copper-catalyzed intramolecular N-arylation for the direct synthesis of the thieno[3,2-c]pyridine scaffold are not extensively documented, the general utility of this reaction in heterocyclic synthesis is well-established. This methodology could potentially be applied to a suitably designed precursor to facilitate the cyclization and formation of the pyridine ring of the thieno[3,2-c]pyridine system.

Reactivity and Chemical Transformations of Methyl Thieno 3,2 C Pyridine 4 Carboxylate and Its Core Structure

Functional Group Interconversions on the Thieno[3,2-C]pyridine (B143518) System

The fused bicyclic structure of thieno[3,2-c]pyridine allows for a variety of chemical modifications, including oxidation, reduction, and substitution reactions, enabling the synthesis of a diverse range of derivatives.

The thieno[3,2-c]pyridine system contains two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation. Selective oxidation serves as an effective method for the functionalization of the bicyclic core. acs.org Depending on the reagents and reaction conditions, oxidation can occur at the sulfur atom of the thiophene (B33073) ring or the nitrogen atom of the pyridine (B92270) ring.

Generally, the oxidation of thienopyridines can lead to the formation of N-oxides, S-oxides (sulfoxides), and sulfones. acs.orgnih.gov For instance, the treatment of related thieno[2,3-b]pyridine (B153569) systems with various oxidizing agents has been shown to produce the corresponding N-oxides, S-oxides, and sulfones. acs.org In a specific study on 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation with sodium hypochlorite (B82951) (NaOCl) led to an unusual oxidative dimerization rather than simple oxidation at the sulfur or nitrogen atoms. acs.orgnih.gov This highlights that the reaction outcome can be highly dependent on the substrate's specific substitution pattern. nih.gov For a compound like Methyl thieno[3,2-b]pyridine-6-carboxylate, oxidation is predicted to form sulfoxides or sulfones.

Table 1: Potential Oxidation Products of the Thienopyridine Core

Reactant Moiety Oxidizing Agent Potential Product(s)
Thiophene Sulfur Peroxy acids (e.g., m-CPBA) S-oxide (Sulfoxide), Sulfone

Reduction reactions on the thieno[3,2-c]pyridine system can target either the pyridine or the thiophene ring. Catalytic hydrogenation or reduction with hydride reagents can lead to the saturation of the pyridine ring, yielding tetrahydrothieno[3,2-c]pyridine derivatives. These reduced derivatives are common scaffolds in various biologically active molecules. google.com For example, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) is a key starting material for the synthesis of various therapeutic agents. google.comontosight.ai More vigorous reduction conditions could potentially lead to the reduction of the thiophene ring, possibly resulting in thiol or thioether derivatives, though this is less commonly reported for this specific system.

The thieno[3,2-c]pyridine nucleus can undergo both electrophilic and nucleophilic substitution reactions, with the position of substitution being influenced by the electronic nature of the two fused rings. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Kinetic studies on the related thieno[2,3-b]pyridine system have provided insights into its reactivity towards electrophiles. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to introduce aryl or heteroaryl substituents onto the thienopyridine core. nih.gov This typically involves the preparation of a halogenated thienopyridine intermediate, which is then coupled with a boronic acid or its ester. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully used as a precursor to synthesize a range of 3-(hetero)aryl substituted derivatives via Suzuki-Miyaura coupling. nih.govmdpi.com This method demonstrates a powerful tool for elaborating the core structure.

Table 2: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Boron Reagent Product Yield (%)
Potassium 4-methoxyphenyltrifluoroborate Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate 70%
Potassium (4-chlorophenyl)trifluoroborate Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate 82%
Potassium (4-cyanophenyl)trifluoroborate Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate 35%
Potassium 4-(trifluoromethyl)phenyltrifluoroborate Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate 40%

(Data sourced from reference nih.gov)

Ester Group Reactivity in Methyl Thieno[3,2-C]pyridine-4-carboxylate

The methyl ester group at the 4-position of the pyridine ring is a versatile handle for further chemical modifications, primarily through hydrolysis to the corresponding carboxylic acid.

The hydrolysis of the methyl ester to thieno[3,2-c]pyridine-4-carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) in an alcoholic solvent. google.com The basic hydrolysis of similar ureidothienyl carboxylic esters has been shown to yield the corresponding carboxylic acid, although in some cases, competing cyclization reactions can occur depending on the substituents. researchgate.net The resulting carboxylic acid is often a key intermediate for the synthesis of other derivatives. nih.gov

The carboxylic acid intermediate obtained from hydrolysis is a versatile precursor for a wide range of derivatives, most commonly amides and other esters. Standard peptide coupling conditions can be employed to form amides. This involves activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or phosphorus oxychloride, followed by reaction with a primary or secondary amine. google.comnih.gov Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly facilitate amide bond formation. google.com

The carboxylic acid can also be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride intermediate to produce a variety of ester analogs. google.com These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's properties. nih.gov

Table 3: Derivatization Reactions of Thienopyridine Carboxylic Acids

Carboxylic Acid Derivative Reagents Product Type
α-[4,5,6,7-tetrahydro-thieno(3,2-c)-5-pyridyl]-o. chloro-phenylacetic acid Thionyl chloride, Isopropanol Isopropyl Ester
α-[4,5,6,7-tetrahydro-thieno(3,2-c)-5-pyridyl]-o. chloro-phenylacetic acid Dicyclohexylcarbodiimide (DCC), Morpholine Morpholine Amide
7-chlorothieno[3,2-b]pyridine-5-carboxylic acid Phosphorus oxychloride, 5-fluoropyridin-2-amine Pyridyl Amide

(Data sourced from references google.comnih.gov)

Nucleophilic Aromatic Substitution on the Pyridine Ring of Thieno[3,2-C]pyridines

The pyridine ring within the thieno[3,2-c]pyridine scaffold is susceptible to nucleophilic aromatic substitution (SNAr), a critical class of reactions for the functionalization of this heterocyclic system. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is rendered electron-deficient, particularly at the positions ortho and para to the nitrogen (C-2 and C-4). This electronic characteristic facilitates the attack of nucleophiles, leading to the displacement of a suitable leaving group. stackexchange.comrsc.org

The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity of the substitution. When a nucleophile attacks at the C-2 or C-4 position of a pyridine ring, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization to the intermediate. In contrast, attack at the C-3 position does not allow for such resonance stabilization, making this pathway less favorable. stackexchange.comrsc.org Consequently, nucleophilic aromatic substitution on the thieno[3,2-c]pyridine core predominantly occurs at the C-4 position.

For these reactions to proceed efficiently, the pyridine ring must be activated by the presence of a good leaving group at the position of substitution, typically a halide such as chloride or bromide. The following sections detail the research findings on the nucleophilic aromatic substitution at the C-4 position of the thieno[3,2-c]pyridine ring system with various nucleophiles.

Substitution with Amine Nucleophiles

The reaction of 4-halothieno[3,2-c]pyridines with a variety of amine nucleophiles provides a direct route to 4-aminothieno[3,2-c]pyridine derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.

A notable example involves the reaction of 3-bromo-4-chloro-thieno[3,2-c]pyridine with 2-picolylamine. This reaction, carried out in the presence of triethylamine (B128534) in anhydrous ethanol (B145695) at reflux, results in the selective displacement of the chlorine atom at the C-4 position to yield the corresponding 4-(pyridin-2-ylmethylamino) derivative.

Table 1: Nucleophilic Aromatic Substitution of 4-Halothieno[3,2-c]pyridines with Amines No specific yield was reported for this reaction in the available literature.

Reactant (Thieno[3,2-c]pyridine) Nucleophile Base Solvent Conditions Product Yield (%)
3-Bromo-4-chloro-thieno[3,2-c]pyridine 2-Picolylamine Triethylamine Anhydrous EtOH Reflux, 24 h 3-Bromo-N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine N/A

Substitution with Alkoxide Nucleophiles

The displacement of a halide at the C-4 position of the thieno[3,2-c]pyridine nucleus by alkoxide ions is a common method for the synthesis of 4-alkoxythieno[3,2-c]pyridines. These reactions are typically performed by treating the 4-halothieno[3,2-c]pyridine with an alcohol in the presence of a strong base, such as sodium hydroxide or sodium hydride, which generates the alkoxide nucleophile in situ. The choice of solvent and temperature is crucial for achieving high yields.

While specific examples for the thieno[3,2-c]pyridine system are not extensively detailed in the reviewed literature, the general methodology for the synthesis of 4-alkoxypyridines from 4-chloropyridine (B1293800) hydrochloride is well-established. This involves reacting the chloropyridine with an alcohol in a solvent like DMSO in the presence of powdered NaOH. This approach is expected to be applicable to 4-chlorothieno[3,2-c]pyridine.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution with Alkoxides (Data extrapolated from general pyridine chemistry due to lack of specific examples for the thieno[3,2-c]pyridine core in the reviewed literature)

Reactant (General) Nucleophile (Alcohol) Base Solvent Conditions Product (General) Typical Yield (%)
4-Chloropyridine HCl Various Alcohols Powdered NaOH DMSO 80°C, overnight 4-Alkoxypyridine 75-80

Substitution with Thiol Nucleophiles

The reaction of 4-halothieno[3,2-c]pyridines with thiolates, generated from thiols and a base, leads to the formation of 4-(thioether)thieno[3,2-c]pyridines. These reactions are significant for introducing sulfur-containing functionalities onto the heterocyclic core. The nucleophilic aromatic substitution between heteroaryl halides and thiols can proceed smoothly, often in a polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov

The reactivity in these SNAr reactions is dependent on the electronic nature of the heteroaromatic system. For electron-deficient heteroarenes like the thieno[3,2-c]pyridine system, these reactions are generally expected to proceed efficiently. nih.gov

Table 3: General Conditions for Nucleophilic Aromatic Substitution with Thiols (Data based on general reactivity of heteroaryl halides due to a lack of specific examples for the thieno[3,2-c]pyridine core in the reviewed literature)

Reactant (General) Nucleophile (Thiol) Base Solvent Conditions Product (General)
Heteroaryl Halide Various Thiols K₂CO₃ DMAc rt - 100°C Heteroaryl Thioether

Derivatization Strategies and Synthetic Utility of Methyl Thieno 3,2 C Pyridine 4 Carboxylate

Diversification of the Thieno[3,2-C]pyridine (B143518) Scaffold through C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov For N-heterocycles like pyridine (B92270), achieving site-selectivity can be challenging due to the presence of multiple C-H bonds with varying reactivities and the coordinating nature of the nitrogen atom. nih.govresearchgate.net In thienopyridine systems, the thiophene (B33073) ring introduces additional sites for functionalization.

Research into the direct C-H activation of thienopyridines and related scaffolds has demonstrated the feasibility of introducing aryl groups onto the thiophene moiety. mdpi.com The regioselectivity of these reactions is a key challenge, often influenced by the electronic properties of the rings and the specific catalytic system employed. mdpi.com For instance, palladium-catalyzed C-H activation has been successfully applied to various thienopyrimidines and thienopyrazines, providing a precedent for its application to the thieno[3,2-c]pyridine system. mdpi.com The directing-group-assisted C-H functionalization is a common strategy to control regioselectivity in pyridine rings, allowing for derivatization at positions that are otherwise difficult to access. nih.gov These methodologies offer a streamlined approach to diversify the thieno[3,2-c]pyridine scaffold, enabling the introduction of new substituents that can modulate the biological or material properties of the final compounds.

StrategyCatalyst/ReagentsTarget PositionPotential Outcome on Thieno[3,2-c]pyridine
Direct C-H ArylationPd(OAc)₂, Ligands (e.g., X-Phos)Thiophene C-HIntroduction of aryl groups on the thiophene ring
Directed C-H FunctionalizationTransition Metals (e.g., Rh, Ru)Pyridine C-HSelective functionalization of the pyridine ring

**4.2. Introduction of Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions provide reliable and versatile methods for introducing a wide array of substituents onto the thieno[3,2-c]pyridine core, typically starting from a halogenated precursor.

Introduction of Substituents via Coupling Reactions

Suzuki, Stille, and Buchwald Amination Reactions

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is widely used to form C-C bonds. mdpi.commdpi.com This reaction has been successfully applied to synthesize various 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from the corresponding 3-bromo precursor. mdpi.comnih.gov The conditions are generally mild and tolerant of numerous functional groups, making this a preferred method for introducing aryl and heteroaryl diversity. mdpi.comnih.govnih.gov

The Stille coupling utilizes organostannanes as coupling partners. It is another robust method for C-C bond formation and has been employed in the synthesis of complex heterocyclic systems. researchgate.netnih.gov

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. The methodology has been effectively used on related scaffolds, such as the C-N coupling of aminothiophenecarboxylates with halopyridines and the amination of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromo-nitrobenzenes. researchgate.netnih.gov These examples underscore the potential for introducing diverse amine functionalities to the thieno[3,2-c]pyridine skeleton.

Table 1: Overview of Coupling Reactions on Thienopyridine Scaffolds

Reaction Catalyst System Substrates Product Type Reference Example
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃ Bromo-thienopyridine, (Hetero)aryl boronic acids/esters (Hetero)aryl-thienopyridines Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.comnih.gov
Stille Palladium catalysts Halo-thienopyridine, Organostannanes Aryl/Alkenyl-thienopyridines General method for C-C bond formation. researchgate.netnih.gov
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃ Halo-thienopyridine, Amines Amino-thienopyridines C-N coupling of deactivated amines on a thieno[3,2-b]pyridine (B153574) scaffold. nih.gov

Construction of Fused Ring Systems Incorporating the Thieno[3,2-C]pyridine Core

The thieno[3,2-c]pyridine nucleus serves as an excellent building block for the synthesis of more complex, polycyclic heterocyclic systems. These larger structures are of great interest in drug discovery and materials science.

Synthesis of Tricyclic Beta-Lactam Derivatives

The β-lactam (azetidin-2-one) ring is a core component of numerous widely used antibiotics. nih.gov Incorporating this strained four-membered ring into larger, fused systems can lead to novel compounds with interesting biological activities. A key synthetic strategy for forming β-lactams is the [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger synthesis). nih.gov This approach has been used to incorporate a β-lactam moiety onto a related thienopyridine scaffold to create novel tricyclic 1,4-diazepine derivatives, demonstrating the feasibility of constructing such fused systems. researchgate.net This involves the reaction of a functionalized ketene with an imine bond present in a precursor derived from the thienopyridine core. researchgate.net

Formation of Polycyclic Thienopyridine Systems

Beyond simple derivatization, the thieno[3,2-c]pyridine scaffold can be elaborated into multi-ring systems through various cyclization strategies. For instance, a denitrogenative transformation of fused 1,2,3-triazoles has been developed to synthesize imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. d-nb.info This method involves a transannulation mechanism where a nitrilium intermediate recyclizes with the pyridine nitrogen to form the new fused imidazole (B134444) ring. d-nb.info Furthermore, rhodium-catalyzed [4+2] cycloadditions have been used to construct tetracyclic lactones from thieno[2,3-b]quinoline systems, where a C-H activation event initiates the cascade. mdpi.com Such advanced synthetic methods allow for the rapid construction of molecular complexity starting from the fundamental thienopyridine core.

Table 2: Examples of Fused Ring Construction from Thienopyridine Scaffolds

Reaction Type Key Precursor Resulting System Synthetic Strategy
[2+2] Cycloaddition Thienopyridine-derived imine Tricyclic β-lactam derivative Reaction with a functionalized ketene to form the azetidin-2-one (B1220530) ring. researchgate.net
Transannulation Fused 1,2,3-triazole Imidazo[1,5-a]thieno[2,3-c]pyridine Denitrogenative transformation followed by recyclization with a nitrile. d-nb.info
Formal [4+2] Cycloaddition Thienoquinoline carboxylic acid Tetracyclic lactone Rh(III)-catalyzed C-H activation followed by reaction with an internal alkyne. mdpi.com

Methyl Thieno[3,2-C]pyridine-4-carboxylate as a Precursor in Complex Molecule Synthesis

This compound is a valuable starting material for creating more intricate molecules. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further modification. The heterocyclic core itself can be functionalized using the strategies outlined above.

Through C-H activation, new substituents can be added directly to the scaffold, streamlining synthetic routes. mdpi.com More commonly, the core is halogenated and then subjected to a variety of palladium-catalyzed cross-coupling reactions. Suzuki, Stille, and Buchwald-Hartwig reactions allow for the precise installation of aryl, alkyl, and amino groups, respectively, enabling the synthesis of large libraries of analogues for structure-activity relationship studies. mdpi.comnih.gov

Furthermore, the scaffold acts as a foundation for building polycyclic architectures. It can be elaborated into complex fused systems, including those containing biologically relevant motifs like β-lactams or other heterocyclic rings. researchgate.netd-nb.info The strategic combination of these derivatization techniques makes this compound a key intermediate in the synthesis of novel compounds for pharmaceutical and material science applications.

Spectroscopic Characterization Principles in Thieno 3,2 C Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to identify the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For Methyl thieno[3,2-c]pyridine-4-carboxylate, the spectrum is expected to show distinct signals for the protons on the bicyclic aromatic core and the methyl ester group.

The protons on the pyridine (B92270) and thiophene (B33073) rings typically resonate in the aromatic region of the spectrum (δ 7.0–9.0 ppm). The precise chemical shift of each proton is influenced by its position relative to the nitrogen and sulfur heteroatoms and the electron-withdrawing carboxylate group. Protons on the pyridine ring are generally deshielded and appear further downfield compared to those on the thiophene ring. The methyl group of the ester will appear as a sharp singlet, typically in the δ 3.8–4.0 ppm region. mdpi.com

Coupling between adjacent protons (vicinal coupling) results in signal splitting, which provides critical information about the substitution pattern. The magnitude of the coupling constant (J, measured in Hertz) helps to confirm which protons are neighbors on the aromatic rings. For instance, ¹H NMR data for related methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylates show distinct doublet of doublets for coupled protons on the pyridine ring, which allows for their unambiguous assignment. mdpi.com

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
-OCH₃ (Ester)3.8 - 4.0Singlet (s)Characteristic sharp signal for the methyl ester protons. mdpi.com
Thiophene Ring Protons (H-2, H-3)7.0 - 8.0Doublet (d)Chemical shifts are influenced by the fused pyridine ring.
Pyridine Ring Protons (H-6, H-7)8.0 - 9.0Doublet (d)Typically deshielded due to the electronegativity of the nitrogen atom.

Note: The exact chemical shifts and coupling constants require experimental determination for the specific compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a typical broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, revealing the total number of distinct carbon environments. oregonstate.edu

For this compound, signals are expected in several characteristic regions. The carbonyl carbon of the ester group is the most deshielded, appearing around δ 160–165 ppm. mdpi.com The carbons of the aromatic rings resonate between δ 115–150 ppm. A close analog, thieno[3,2-c]pyridine-4-carbonitrile, shows a signal for the C-7a bridgehead carbon at δ 148.1 ppm, providing a valuable reference point. researchgate.net The methyl ester carbon (-OCH₃) is highly shielded and appears upfield, typically around δ 52–53 ppm. mdpi.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate carbon signals based on the number of attached protons. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including the C=O carbon) are absent. This allows for the definitive identification of each type of carbon in the molecule.

2D NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, confirming which protons are on adjacent carbons. westmont.edu

HETCOR (Heteronuclear Correlation), often performed as HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and hydrogen atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire molecular framework. It reveals correlations between carbons and protons that are separated by two or three bonds (²JCH, ³JCH). For example, an HMBC experiment would show a correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality. It would also show correlations between protons on one ring and carbons on the other, confirming the fused-ring structure. mdpi.com

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Signal Key HMBC Correlations
C=O (Ester)160 - 165AbsentProtons of -OCH₃
Aromatic C (Quaternary)120 - 150AbsentAromatic protons (2 and 3 bonds away)
Aromatic CH115 - 145PositiveOther aromatic protons (via ³JCH)
-OCH₃52 - 53PositiveC=O carbon

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature would be a strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the 1710–1730 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the fused aromatic rings will produce a set of medium to strong bands in the 1400–1600 cm⁻¹ region. vscht.cz The presence of the thiophene ring may also give rise to a weak C-S stretching vibration at lower wavenumbers. mdpi.com

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Weak
Ester C=O Stretch1710 - 1730Strong, Sharp
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-O Stretch (Ester)1100 - 1300Strong
C-H Out-of-Plane Bending750 - 900Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. arkat-usa.org

For this compound (molecular formula C₉H₇NO₂S), the calculated molecular weight is approximately 193.22 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z ≈ 194. mdpi.com

The fragmentation pattern provides further structural confirmation. Esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group. Two primary fragmentation pathways are expected for this compound:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with an m/z value corresponding to [M - 31]⁺.

Loss of the entire methoxycarbonyl group (•COOCH₃): This cleavage would produce a fragment ion corresponding to the thieno[3,2-c]pyridine (B143518) cation at an m/z value of [M - 59]⁺.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision (typically to four or five decimal places), allowing for the unequivocal determination of the molecular formula. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) serves as strong evidence for the compound's empirical formula and purity. mdpi.commdpi.com

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₇NO₂S.

Element Molecular Formula Theoretical Percentage (%)
Carbon (C)C₉H₇NO₂S55.94%
Hydrogen (H)C₉H₇NO₂S3.65%
Nitrogen (N)C₉H₇NO₂S7.25%
Sulfur (S)C₉H₇NO₂S16.59%
Oxygen (O)C₉H₇NO₂S16.56%

Note: Oxygen is typically calculated by difference and not directly measured.

Computational Chemistry Approaches for Methyl Thieno 3,2 C Pyridine 4 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of chemical compounds.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For thieno[3,2-c]pyridine (B143518) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed for this purpose. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of Methyl thieno[3,2-c]pyridine-4-carboxylate can be further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For similar thieno[2,3-b:4,5-b′]dipyridine compounds, DFT calculations have revealed energy gaps in the range of 2.32–3.39 eV, indicating their potential for chemical reactivity .

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. In related pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group are typically identified as regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic rings often exhibit positive electrostatic potential, indicating sites for nucleophilic attack.

Table 1: Representative Bond Lengths and Angles for a Thieno-pyrimidine Derivative from DFT Calculations

ParameterCalculated Value (Å or °)Experimental Value (Å or °)
N1-C21.3451.342
C2-S11.7561.751
C7-N31.3891.385
C2-N2-C5116.8116.5
N1-C2-S1123.4123.1

Note: Data presented is for a structurally related thieno[3,2-e]...pyrimidine-8-Carboxylic Acid Ethyl Ester as a proxy for this compound.

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide a quantitative measure of a molecule's reactivity and stability. Key parameters include chemical hardness (η) and softness (S).

Chemical hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer and is calculated as: η = (ELUMO - EHOMO) / 2

A higher value of hardness indicates greater stability and lower reactivity.

Chemical softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's capacity to receive electrons. A higher softness value corresponds to higher reactivity.

Table 2: Calculated Global Reactivity Descriptors for a Thieno[2,3-b:4,5-b′]dipyridine Derivative

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.21
LUMO EnergyELUMO-2.82
Energy GapΔE3.39
Hardnessη1.695
SoftnessS0.590

Note: Data is for a representative thieno[2,3-b:4,5-b′]dipyridine derivative to illustrate the concept.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can identify the most likely binding pose of this compound within the active site of a target protein. These studies provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, docking studies of thieno[2,3-c]pyridine (B153571) derivatives with Heat shock protein 90 (Hsp90), a target in cancer therapy, have revealed key interactions. The thieno[2,3-c]pyridine core can form hydrogen bonds with amino acid residues like Asp93 and Gly97 in the ATP-binding site of Hsp90, while the carboxamide moiety can interact with residues such as Lys58 and Asp54 nih.govresearchgate.net. Similarly, docking of thieno[2,3-d]pyrimidine derivatives into the active site of PI3K, another cancer target, has shown crucial hydrogen bonding with Val882 and pi-pi stacking interactions with Tyr867 and Trp812 tandfonline.com.

The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction.

Table 3: Predicted Binding Interactions of a Thieno[2,3-c]pyridine Derivative with Hsp90

Interacting ResidueInteraction TypeDistance (Å)
Asp93Hydrogen Bond2.1
Gly97Hydrogen Bond2.5
Leu107Hydrophobic3.8
Phe138Pi-Pi Stacking4.2

Note: This data is illustrative and based on studies of related thieno[2,3-c]pyridine derivatives.

Beyond predicting binding modes, molecular docking can provide insights into the potential mechanisms of action of a compound. By visualizing the ligand within the active site, researchers can hypothesize how the compound might interfere with the protein's function. For example, if the docked pose of this compound shows it occupying the same space as a natural substrate or cofactor, it would suggest a competitive inhibition mechanism.

Furthermore, molecular docking can help to elucidate the structural basis for selectivity. By docking the compound into the active sites of different but related proteins, it is possible to identify subtle differences in the binding pockets that could be exploited to design more selective inhibitors. For example, docking studies of thieno[3,2-d]pyrimidine (B1254671) derivatives against tubulin have provided mechanistic insights into their ability to inhibit tubulin polymerization by binding to the colchicine-binding site nih.gov. This information is invaluable for understanding the compound's mode of action at the molecular level and for guiding the design of analogs with improved potency and selectivity.

Structure Activity Relationship Sar and Mechanistic Investigations in Thieno 3,2 C Pyridine Research

Impact of Substitution Patterns on Chemical Reactivity

The chemical reactivity of the thieno[3,2-c]pyridine (B143518) core is influenced by the nature and position of its substituents. These modifications can alter the electron density of the ring system, affecting its susceptibility to electrophilic or nucleophilic attack and its ability to interact with biological targets.

While specific studies on the chemical reactivity of Methyl thieno[3,2-c]pyridine-4-carboxylate are not extensively detailed in the available literature, general principles of heterocyclic chemistry and findings from related thienopyridine isomers offer valuable insights. The position of the methyl carboxylate group at the 4-position of the pyridine (B92270) ring is expected to have a significant electronic influence. The electron-withdrawing nature of the carboxylate group can decrease the electron density of the pyridine ring, potentially influencing its reactivity in substitution reactions.

In the isomeric thieno[3,2-b]pyridine (B153574) series, the position of substituents has been shown to be critical for biological activity. For instance, the placement of a trifluoromethyl group at position 4 and a pyridinyl group at position 6 of a methyl thieno[2,3-b]pyridine-2-carboxylate highlights how substituent positions can alter conjugation pathways, which in turn affects optical properties and binding affinity in biological systems. Similarly, for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives, modifications at the 5-position have been explored, leading to compounds with complement inhibition activity. researchgate.net For example, the synthesis of various amide derivatives at this position has been a strategy to modulate biological effects. researchgate.net

The following table summarizes the impact of substituent variations on the activity of some thienopyridine derivatives, illustrating the importance of substitution patterns.

Compound Scaffold Substituent(s) Observed Effect
thieno[2,3-b]pyridine (B153569)2-ArylcarboxamidoPotent anti-proliferative activity. researchgate.net
thieno[3,2-b]pyridine7-ylthio-phenyl-ureasAntitumor potential against breast cancer cell lines. mdpi.com
4,5,6,7-tetrahydrothieno[3,2-c]pyridineAmide derivatives at position 5Inhibition of human complement activation. researchgate.net

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties of a lead compound. In the context of thienopyridine scaffolds, this can involve replacing parts of the molecule with other groups that have similar steric and electronic properties.

For instance, the pyridine ring itself can be considered a bioisostere of a phenyl ring, with the nitrogen atom introducing a dipole moment and a hydrogen bond acceptor site. Saturated bicyclic structures, such as 3-azabicyclo[3.1.1]heptane, have been explored as bioisosteric replacements for the pyridine ring in other contexts, leading to improved physicochemical properties like solubility and metabolic stability. chemrxiv.org Another example is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, which has been shown to enhance the activity of certain quorum sensing inhibitors. rsc.org

Within the thienopyridine core, replacing the thiophene (B33073) ring with a furan (B31954) ring has been investigated. A comparative study of thieno[3,2-c]pyridine and furo[3,2-c]pyridine (B1313802) derivatives revealed that while both scaffolds can exhibit similar biological activities, they may achieve these effects through different mechanisms of action. nih.gov This highlights that even subtle changes in the core structure can lead to significant differences in molecular interactions.

Mechanistic Studies of Thieno[3,2-C]pyridine Derivative Interactions

Elucidating the mechanism of action of thieno[3,2-c]pyridine derivatives is key to understanding their therapeutic potential. This involves identifying their molecular targets and understanding the theoretical basis for their biological effects.

Thienopyridine derivatives have been shown to interact with a variety of molecular targets, including enzymes and receptors. While specific targets for this compound are not well-documented, studies on related isomers provide a picture of the potential target space for this class of compounds.

Kinase Inhibition: Several thienopyridine derivatives have been identified as kinase inhibitors. For example, compounds with a thieno[3,2-b]pyridine urea (B33335) moiety are known to inhibit VEGF receptor signaling. wikipedia.org The presence of the sulfur atom in the heterocyclic ring is hypothesized to enhance potency for VEGFR-2 inhibition. wikipedia.org

Receptor Modulation: Thieno[3,2-c]pyridine derivatives have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor. nih.gov In another example, tetrahydrothieno[2,3-c]pyridine derivatives have been developed as selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists. nih.gov

Enzyme Inhibition: Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme linked to cell motility and cancer cell invasion. rsc.org

The table below provides examples of molecular targets for various thienopyridine scaffolds.

Thienopyridine Isomer Molecular Target Biological Activity
Thieno[3,2-b]pyridineVEGFR-2Antiangiogenic wikipedia.org
Thieno[3,2-c]pyridineSerotonin 5-HT1/5-HT2 ReceptorsPotential antipsychotic nih.gov
Thieno[2,3-b]pyridinePhospholipase C-γ (PLC-γ)Anticancer rsc.org
Tetrahydrothieno[2,3-c]pyridineMetabotropic Glutamate Receptor 1 (mGluR1)Potential treatment for neuropathic pain nih.gov

The biological effects of thienopyridine derivatives often stem from their ability to interfere with fundamental cellular processes, such as the cell cycle. Several studies have shown that thieno[2,3-b]pyridine and thieno[2,3-c]pyridine (B153571) derivatives can induce cell cycle arrest, providing a theoretical basis for their observed anti-proliferative activities.

For example, certain thieno[2,3-b]pyridine compounds have been shown to promote G2/M cell cycle arrest in prostate cancer cells. nih.govbioscientifica.com This arrest prevents the cells from entering mitosis and ultimately leads to cell death. Similarly, a thieno[2,3-c]pyridine derivative was found to induce G2 phase arrest, thereby inhibiting cell cycle progression in various cancer cell lines. nih.govresearchgate.net

These findings suggest that a common mechanism for the anticancer effects of some thienopyridine derivatives is the disruption of the normal cell cycle sequence. The specific phase of the cell cycle that is affected can depend on the exact chemical structure of the derivative and the type of cancer cell being studied.

Comparative Analysis with Isomeric Thienopyridine Systems

The biological and chemical properties of thienopyridines are highly dependent on the relative orientation of the thiophene and pyridine rings. Comparative analyses of different isomers, such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine, are therefore essential for understanding the SAR of this compound class.

As previously mentioned, a study comparing thieno[3,2-c]pyridine and furo[3,2-c]pyridine derivatives found that these two scaffolds, despite their structural similarities, likely employ different mechanisms to achieve their biological effects. nih.gov In the context of sirtuin inhibitors, replacing a thieno[3,2-d]pyrimidine (B1254671) core with a furo[3,2-d]pyrimidine (B1628203) resulted in a significant reduction in potency, highlighting the importance of the thiophene sulfur. acs.org

Furthermore, a scaffold-hopping exercise that led to the discovery of thieno[3,2-b]pyridine-5-carboxamide as a potent negative allosteric modulator of mGlu5 demonstrated the superiority of this isomer over other replacements like 1-methyl-1H-pyrrolo[3,2-b]pyridine and imidazo[1,2-b]pyridazine. nih.gov The position of the nitrogen atom within the pyridine ring of the thienopyridine core is a critical determinant of activity. nih.gov

The development of hepatitis C virus (HCV) inhibitors based on a thieno[2,3-b]pyridine core also underscores the importance of the specific isomeric scaffold in achieving potent biological activity. nih.gov These comparative studies provide a rational basis for the selection and optimization of specific thienopyridine isomers for different therapeutic targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl thieno[3,2-C]pyridine-4-carboxylate to achieve high yields and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization or condensation under controlled conditions. For example, cyclization of ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate with nitrile intermediates (as in ) requires precise temperature control (e.g., reflux in dichloromethane) and stoichiometric ratios. Purification via column chromatography or recrystallization is critical. Yield optimization may involve adjusting reaction time (e.g., 12–24 hours) and catalyst loading . Purity verification by HPLC (>95%) and elemental analysis is recommended .

Q. How should researchers characterize methyl thieno[3,2-C]pyridine-4-carboxylate to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in the thienopyridine ring at δ 7.2–8.5 ppm) and DEPT/2D NMR for stereochemical confirmation .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 276.35 for C14H16N2O2S) .
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation (e.g., monoclinic system with P1 space group, as in ) .

Q. What safety protocols are essential for handling methyl thieno[3,2-C]pyridine-4-carboxylate in the lab?

  • Methodological Answer : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles), work in a fume hood, and store at -20°C in airtight, light-resistant containers . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under P501 guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of methyl thieno[3,2-C]pyridine-4-carboxylate in nucleophilic substitution reactions?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density on the carboxylate group and pyridine ring. Molecular electrostatic potential (MEP) surfaces can identify nucleophilic attack sites (e.g., C-4 position). Compare with experimental kinetic data (e.g., rate constants for ester hydrolysis) to validate models .

Q. What strategies resolve contradictions in biological activity data for methyl thieno[3,2-C]pyridine derivatives across different cell lines?

  • Methodological Answer : Conduct dose-response assays (e.g., IC50 values) in multiple cell lines (e.g., sensitive vs. multidrug-resistant cancer cells). Use statistical tools (ANOVA, Tukey’s test) to assess variability. Check for impurities via LC-MS (e.g., <0.5% by area) and confirm target engagement with fluorescence polarization binding assays .

Q. How does the introduction of substituents (e.g., trifluoromethyl groups) alter the pharmacokinetic properties of methyl thieno[3,2-C]pyridine-4-carboxylate?

  • Methodological Answer : Perform logP measurements (shake-flask method) to assess lipophilicity changes. Evaluate metabolic stability in liver microsomes (e.g., % remaining after 1 hour). Compare bioavailability in rodent models via AUC0–24h calculations. Substituents like -CF3 may enhance blood-brain barrier penetration (e.g., 2.5-fold increase in brain/plasma ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.